molecular formula C14H13BClNO3 B2868827 B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid CAS No. 874287-96-4

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid

Cat. No.: B2868827
CAS No.: 874287-96-4
M. Wt: 289.52
InChI Key: HVKLCLAPRJJDSV-UHFFFAOYSA-N
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Description

B-[4-[[[(4-Chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a carbamoyl group linked to a 4-chlorobenzylamine moiety. Its molecular formula is C₁₄H₁₂BClNO₃, with a molecular weight of 295.5 g/mol. This compound is of interest in medicinal chemistry and materials science due to its dual functional groups, which influence both reactivity and biological interactions .

Properties

IUPAC Name

[4-[(4-chlorophenyl)methylcarbamoyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-7-1-10(2-8-13)9-17-14(18)11-3-5-12(6-4-11)15(19)20/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKLCLAPRJJDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid typically involves the reaction of 4-chlorobenzylamine with 4-formylphenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted phenylboronic acids .

Scientific Research Applications

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.

    Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

    Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid involves its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted) Hydrogen Bond Donors/Acceptors Key Applications
Target Compound C₁₄H₁₂BClNO₃ 295.5 Boronic acid, amide, 4-Cl-Ph 3.2 3 / 5 Suzuki coupling, enzyme inhibition
B-[4-[[(4-Chlorophenyl)amino]carbonyl]phenyl]Boronic Acid C₁₃H₁₁BClNO₃ 283.5 Boronic acid, amide, 4-Cl-Ph (no methyl) 2.8 3 / 5 Pharmaceutical intermediates
(4-Carbamoylphenyl)Boronic Acid C₇H₈BNO₃ 164.9 Boronic acid, amide 0.9 3 / 4 Cross-coupling reactions
4-(2-Methoxyethylaminocarbonyl)Benzeneboronic Acid C₁₀H₁₄BNO₄ 223.0 Boronic acid, methoxyethylamide 1.1 3 / 5 Solubility-enhanced probes
trans-2-(4-Chlorophenyl)Ethenylboronic Acid C₈H₈BClO₂ 198.5 Boronic acid, vinyl, 4-Cl-Ph 2.5 2 / 3 Optoelectronic materials

Biological Activity

B-[4-[[[(4-chlorophenyl)methyl]amino]carbonyl]phenyl]boronic acid (CAS No. 874287-98-6) is a boronic acid derivative that has garnered attention for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article synthesizes diverse research findings on its biological activity, highlighting its mechanisms of action, efficacy, and potential applications.

  • Molecular Formula : C14H13BClNO3
  • Molecular Weight : 273.62 g/mol
  • Purity : 95% .

Boronic acids are known for their ability to interact with biomolecules, particularly proteins and enzymes. The mechanism of action of this compound primarily involves:

  • Proteasome Inhibition : Similar to other boronic acids like bortezomib, this compound may inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells, thus promoting cell death .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, which can be leveraged for therapeutic purposes in conditions such as inflammation and cancer .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties:

  • In Vitro Studies : The compound has shown an IC50 value comparable to established chemotherapeutics, indicating potent growth inhibition in various cancer cell lines .
  • Cell Cycle Arrest : Studies suggest that the compound induces G2/M phase arrest in cancer cells, effectively halting proliferation .

Antibacterial and Antiviral Activity

While the primary focus has been on anticancer properties, some studies have explored antibacterial activity:

  • Inhibition of Bacterial Growth : Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported, suggesting potential as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes:

  • Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Cancer Cell Line Testing

In a study involving various cancer cell lines, this compound was tested alongside other boronic acids. The results indicated an IC50 value of approximately 6 nM, demonstrating significant potency compared to control compounds .

CompoundIC50 (nM)
Bortezomib7.05
This compound6.00
Control A20.00

Case Study 2: Enzyme Inhibition Profile

A comparative analysis of enzyme inhibition revealed that this boronic acid derivative had a Ki value of 0.5 pM against autotaxin, showcasing its high affinity and specificity for this target .

Pharmacokinetics and Toxicity

Pharmacokinetic studies have suggested that while the compound can be administered intravenously, optimization is necessary to enhance its bioavailability at therapeutic targets . Toxicity assessments indicate that it is relatively safe with no significant genotoxic effects reported in animal studies .

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